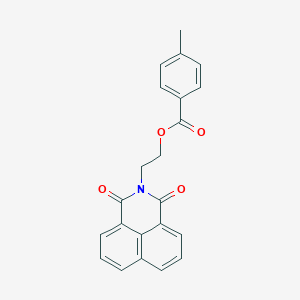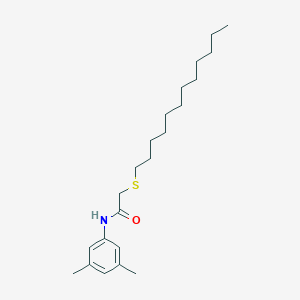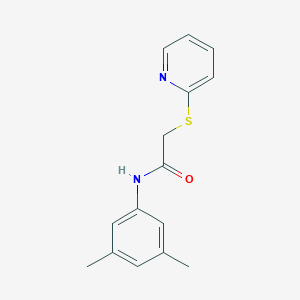
2-(1,3-Dioxo-1H-benzo(de)isoquinolin-2(3H)-yl)ethyl 4-methylbenzenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-Dioxo-1H-benzo(de)isoquinolin-2(3H)-yl)ethyl 4-methylbenzenecarboxylate is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by its unique structure, which includes a benzoisoquinoline core and a 4-methylbenzenecarboxylate ester group. It is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dioxo-1H-benzo(de)isoquinolin-2(3H)-yl)ethyl 4-methylbenzenecarboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzoisoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline structure.
Introduction of the Dioxo Group: The dioxo functionality is introduced via oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Esterification: The final step involves the esterification of the benzoisoquinoline derivative with 4-methylbenzenecarboxylic acid, typically using a dehydrating agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-(1,3-Dioxo-1H-benzo(de)isoquinolin-2(3H)-yl)ethyl 4-methylbenzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the dioxo groups into hydroxyl groups or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Halogenation reagents (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(1,3-Dioxo-1H-benzo(de)isoquinolin-2(3H)-yl)ethyl 4-methylbenzenecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 2-(1,3-Dioxo-1H-benzo(de)isoquinolin-2(3H)-yl)ethyl 4-methylbenzenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls.
Comparación Con Compuestos Similares
Similar Compounds
2-(1,3-Dioxo-1H-benzo(de)isoquinolin-2(3H)-yl)ethyl benzoate: Similar structure but with a benzoate ester group instead of a 4-methylbenzenecarboxylate group.
2-(1,3-Dioxo-1H-benzo(de)isoquinolin-2(3H)-yl)ethyl 4-chlorobenzenecarboxylate: Contains a 4-chlorobenzenecarboxylate group, which may alter its reactivity and biological activity.
Uniqueness
The presence of the 4-methylbenzenecarboxylate group in 2-(1,3-Dioxo-1H-benzo(de)isoquinolin-2(3H)-yl)ethyl 4-methylbenzenecarboxylate imparts unique chemical and biological properties. This group can influence the compound’s solubility, reactivity, and ability to interact with biological targets, making it distinct from other similar compounds.
Propiedades
IUPAC Name |
2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 4-methylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO4/c1-14-8-10-16(11-9-14)22(26)27-13-12-23-20(24)17-6-2-4-15-5-3-7-18(19(15)17)21(23)25/h2-11H,12-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYELZQVYFQZMEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(4-bromophenyl)-3-[(3-methylphenyl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B371318.png)
![4-[(2Z)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl]phenyl (2E)-3-phenylprop-2-enoate](/img/structure/B371319.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(2-furylmethyl)amino]-2-thioxoacetamide](/img/structure/B371320.png)
![4-{[4-(Cinnamoyloxy)phenyl]sulfanyl}phenyl 3-phenylacrylate](/img/structure/B371326.png)
![[4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] decanoate](/img/structure/B371327.png)
![4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl 3-phenylacrylate](/img/structure/B371328.png)
![5-Nitro-2-[(4-methylphenyl)sulfanyl]benzyl 3-phenylacrylate](/img/structure/B371329.png)

![N-(4-Ethylphenyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B371332.png)
![4-[3-(2-Thienyl)acryloyl]phenyl methanesulfonate](/img/structure/B371334.png)
![N-(3,5-dimethylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B371335.png)
![N-(3-chlorophenyl)-2-{[2-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)ethyl]sulfanyl}acetamide](/img/structure/B371339.png)


